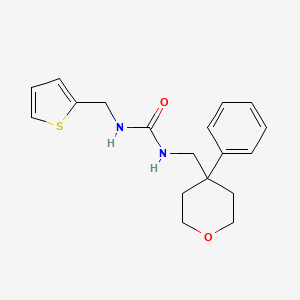

1-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Description

1-((4-Phenyltetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a urea derivative featuring two distinct substituents:

- A tetrahydro-2H-pyran (THP) ring substituted with a phenyl group at the 4-position, linked via a methyl group to the urea nitrogen.

- A thiophen-2-ylmethyl group attached to the adjacent urea nitrogen.

This structural combination suggests applications in medicinal chemistry, particularly for targeting enzymes or receptors sensitive to heterocyclic motifs .

Properties

IUPAC Name |

1-[(4-phenyloxan-4-yl)methyl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2S/c21-17(19-13-16-7-4-12-23-16)20-14-18(8-10-22-11-9-18)15-5-2-1-3-6-15/h1-7,12H,8-11,13-14H2,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IURXJTDDBGIAOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)NCC2=CC=CS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its synthesis, mechanisms of action, and various biological assays that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a unique structure characterized by a tetrahydropyran ring and a thiophene moiety, which may contribute to its biological activity. The molecular formula is with a molecular weight of approximately 299.35 g/mol.

Structural Formula

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The following general synthetic route can be employed:

- Formation of Tetrahydropyran Ring : Utilizing a reaction between an appropriate aldehyde and a suitable alcohol under acidic conditions.

- Urea Formation : Reaction of the tetrahydropyran derivative with thiophenemethyl isocyanate to yield the final product.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to 1-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Escherichia coli | 64 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. It has been found to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF7), prostate cancer (PC3), and lung cancer (A549).

| Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 15.5 | Induction of apoptosis |

| PC3 | 22.0 | Cell cycle arrest at G0/G1 phase |

| A549 | 18.7 | Inhibition of angiogenesis |

The biological activities of 1-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cell proliferation and survival pathways.

- Induction of Apoptosis : Studies indicate that this compound may activate caspase pathways leading to programmed cell death in cancer cells.

- Antioxidant Properties : The presence of the tetrahydropyran ring may contribute to antioxidant activity, which can protect cells from oxidative stress.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Breast Cancer Model : In vivo studies using MCF7 xenografts demonstrated significant tumor reduction after treatment with the compound at doses of 10 mg/kg.

- Antimicrobial Efficacy : Clinical isolates treated with the compound showed a reduction in biofilm formation, suggesting potential use in chronic infections.

Comparison with Similar Compounds

1-(2-Methoxyphenyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea (CAS: 2319640-11-2)

- Structural Differences :

- The THP ring in this analog lacks the 4-phenyl substitution present in the target compound. Instead, it is functionalized with a thiophen-2-yl group.

- The urea’s aryl group is a 2-methoxyphenyl, contrasting with the target’s unsubstituted phenyl-THP motif.

- Safety data for this analog highlight precautions (e.g., P201, P210), suggesting urea derivatives require careful handling to avoid thermal degradation .

1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea

- Structural Differences :

- Features a pyridine-thioether substituent and a trifluoromethyl-chlorophenyl group.

- Lacks the THP and thiophene motifs of the target compound.

- Implications :

5-Chloro-2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole

- Structural Differences :

- A benzimidazole core replaces the urea group.

- Retains dual thiophen-2-ylmethyl substituents.

- Implications :

Research Insights

- Thiophene vs. Pyridine : Thiophene’s sulfur atom contributes to polar interactions, while pyridine’s nitrogen enables hydrogen bonding. The target’s thiophene may favor hydrophobic pockets over pyridine’s basic sites .

- THP Rigidity: The 4-phenyl-THP group in the target likely improves metabolic stability compared to non-aromatic THP analogs, as seen in CAS 2319640-11-2 .

- Safety Profile: Urea derivatives generally require precautions against thermal degradation (e.g., P210), as noted in handling guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.